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molecular formula C11H8ClN5 B8320835 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-chlorophenyl)-3-methyl- CAS No. 71347-41-6

1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 7-(4-chlorophenyl)-3-methyl-

Cat. No. B8320835
M. Wt: 245.67 g/mol
InChI Key: FHBJDIHRKZWLKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04159375

Procedure details

A solution of 7.8 g. of p-chlorophenylglyoxal, 6.3 g. of 3,4-diamino-5-methyl-4H-1,2,4-triazole hydrochloride and 1.7 g. of sodium hydroxide in 90 ml. of 67% acetic acid is heated on a steam bath for 1/2 hour. Water is added and heating is continued until yellow crystals separate. These crystals are collected by filtration and washed with hot ethanol, giving the desired product as a yellow solid, m.p. 240° C. (dec.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,4-diamino-5-methyl-4H-1,2,4-triazole hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH:10]=O)=O)=[CH:4][CH:3]=1.Cl.[NH2:13][C:14]1[N:18]([NH2:19])[C:17]([CH3:20])=[N:16][N:15]=1.[OH-].[Na+].C(O)(=O)C>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:10]=[N:19][N:18]3[C:17]([CH3:20])=[N:16][N:15]=[C:14]3[N:13]=2)=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(=O)C=O
Step Two
Name
3,4-diamino-5-methyl-4H-1,2,4-triazole hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=NN=C(N1N)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
separate
FILTRATION
Type
FILTRATION
Details
These crystals are collected by filtration
WASH
Type
WASH
Details
washed with hot ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=NC=2N(N=C1)C(=NN2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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